4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol
CAS No.: 101931-59-3
Cat. No.: VC18847569
Molecular Formula: C13H14F6O2
Molecular Weight: 316.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101931-59-3 |
---|---|
Molecular Formula | C13H14F6O2 |
Molecular Weight | 316.24 g/mol |
IUPAC Name | 1,1,1-trifluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pentane-2,4-diol |
Standard InChI | InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3 |
Standard InChI Key | JHEVMLMNUBLWIU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(C)(CC(C(F)(F)F)(C(F)(F)F)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is C₁₄H₁₃F₆O₂, derived from the parent compound 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol (C₆H₈F₆O₂) through substitution at the 4-position with a p-tolyl group (-C₆H₄CH₃) . The presence of two hydroxyl groups at positions 2 and 4 introduces stereochemical complexity, with possible diastereomers arising from the spatial arrangement of substituents around the central carbon atoms.
Spectral Characterization
While direct spectral data for the p-tolyl derivative are unavailable, the parent compound exhibits distinctive NMR and IR signatures:
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¹⁹F NMR: Peaks at δ -72.3 ppm (CF₃) and -108.5 ppm (CF₃) confirm the trifluoromethyl and trifluoroethyl groups .
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IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1150–1250 cm⁻¹ (C-F stretches) align with fluorinated diols .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of fluorinated diols typically involves fluorination of ketone precursors. For the parent compound (CAS 34844-48-9), Grushin et al. (2002) reported a two-step process:
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Aldol Condensation: Reaction of hexafluoroacetone with acetone under basic conditions yields 1,1,1-trifluoro-4-hydroxy-2-(trifluoromethyl)pentan-2-one.
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Reduction: Catalytic hydrogenation or borohydride reduction converts the ketone to the diol .
For the p-tolyl derivative, analogous strategies may employ p-tolualdehyde as a starting material to introduce the aromatic moiety. Patent literature from Central Glass Company (2005) describes similar methods for synthesizing aryl-substituted fluorodiols, though specific details remain proprietary .
Challenges in Functionalization
The electron-withdrawing nature of fluorine atoms complicates further derivatization. For example, attempts to esterify the hydroxyl groups require aggressive acylating agents, such as trifluoroacetic anhydride, to overcome reduced nucleophilicity .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data for the parent compound (CAS 34844-48-9) reveal:
Property | Value | Source |
---|---|---|
Density (20°C) | 1.451 g/cm³ | |
Boiling Point | 190.8°C at 760 mmHg | |
Flash Point | 69.2°C | |
Refractive Index | 1.534 |
The p-tolyl group likely increases molecular weight and boiling point while marginally reducing density due to aromatic π-stacking interactions.
Solubility and Reactivity
Fluorinated diols exhibit limited solubility in polar solvents (e.g., water) but miscibility with fluorinated solvents like HFC-134a. The compound’s acidity (predicted pKa ≈ 9.55) enables deprotonation under basic conditions, facilitating salt formation or polymerization .
Industrial Applications
Polymer Science
Fluorinated diols serve as monomers for polyurethanes and polyesters with enhanced chemical resistance. For example, ST-JEAN Photochimie and IBM (2006) patented fluorodiol-based polymers for lithographic resins, leveraging their low surface energy and thermal stability .
Pharmaceutical Intermediates
The diol’s stereochemistry and fluorine content make it a candidate for synthesizing bioactive molecules. Petrov (2006) highlighted its use in creating fluorinated analogs of natural products, though toxicity data for the p-tolyl variant remain unpublished .
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